![molecular formula C24H34INO2 B14204935 1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide CAS No. 824432-12-4](/img/structure/B14204935.png)
1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide is a synthetic organic compound belonging to the class of pyridinium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide typically involves the reaction of pyridine with a decyl halide, followed by the introduction of the phenylpropanoyl group. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine. The process may involve multiple steps, including halogenation, esterification, and quaternization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The scalability of the synthesis process allows for the production of significant quantities of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions may result in the formation of various substituted pyridinium derivatives .
Aplicaciones Científicas De Investigación
1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving cellular staining and imaging due to its fluorescent properties.
Medicine: Investigated for its potential antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s pyridinium ion can interact with cellular membranes, leading to changes in membrane permeability and potential disruption of cellular processes. Additionally, the phenylpropanoyl group may interact with enzymes and proteins, affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide: Similar in structure but with an oxo group instead of the phenylpropanoyl group.
N-alkyl pyridinium salts: These compounds share the pyridinium ion but differ in the alkyl chain length and substituents.
Uniqueness
1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide is unique due to its specific combination of the pyridinium ion and the phenylpropanoyl group.
Propiedades
Número CAS |
824432-12-4 |
|---|---|
Fórmula molecular |
C24H34INO2 |
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
10-pyridin-1-ium-1-yldecyl (2R)-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C24H34NO2.HI/c1-22(23-16-10-8-11-17-23)24(26)27-21-15-7-5-3-2-4-6-12-18-25-19-13-9-14-20-25;/h8-11,13-14,16-17,19-20,22H,2-7,12,15,18,21H2,1H3;1H/q+1;/p-1/t22-;/m1./s1 |
Clave InChI |
OWIDPOYEVCIUTE-VZYDHVRKSA-M |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)C(=O)OCCCCCCCCCC[N+]2=CC=CC=C2.[I-] |
SMILES canónico |
CC(C1=CC=CC=C1)C(=O)OCCCCCCCCCC[N+]2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


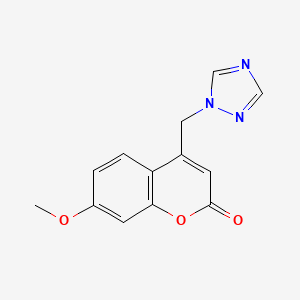
![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)
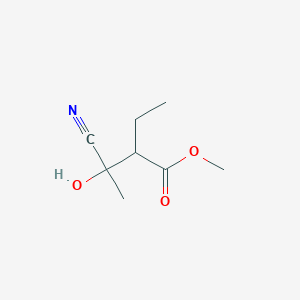
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
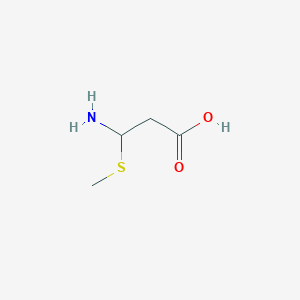
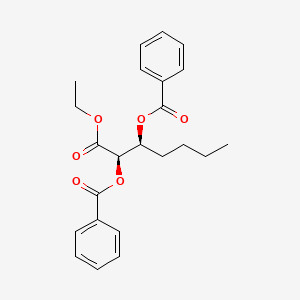
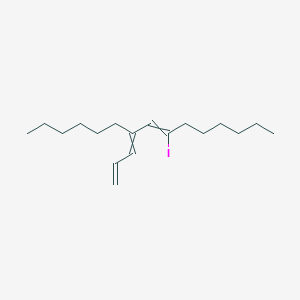
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)
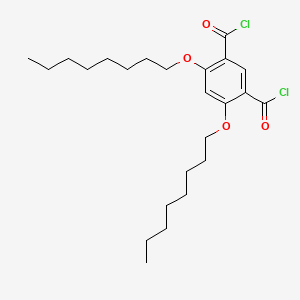
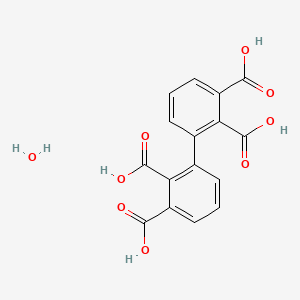
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
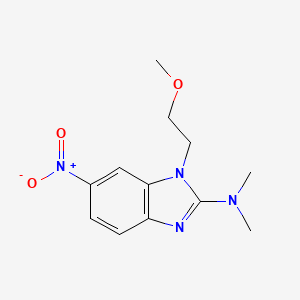
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)
